molecular formula C13H12F3N3O B2450939 N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide CAS No. 2175883-30-2

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2450939
CAS No.: 2175883-30-2
M. Wt: 283.254
InChI Key: FYCBAXOGPLRERK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclobutyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an alkene, under specific conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-propan-2-yloxypyridine-2-carboxamide: This compound has a similar structure but with different substituents, leading to distinct properties and applications.

    N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: Another related compound with variations in the functional groups attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-19(12(8-17)5-3-6-12)11(20)10-9(13(14,15)16)4-2-7-18-10/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCBAXOGPLRERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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